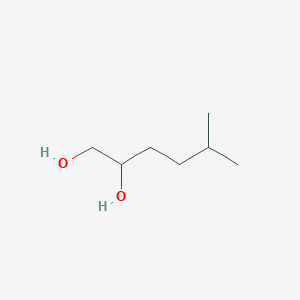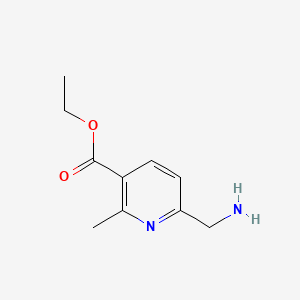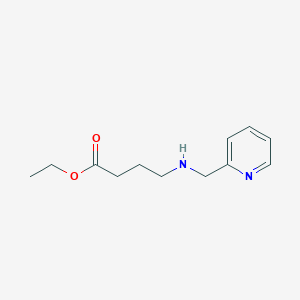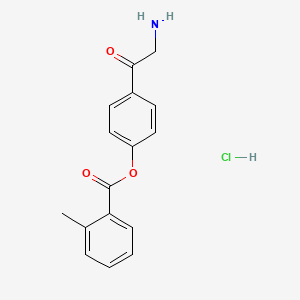
5-Methylhexane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylhexane-1,2-diol is an organic compound with the molecular formula C7H16O2 It is a diol, meaning it contains two hydroxyl (-OH) groups The structure consists of a hexane chain with a methyl group attached to the fifth carbon and hydroxyl groups attached to the first and second carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylhexane-1,2-diol can be synthesized through several methods:
Hydroxylation of Alkenes: One common method involves the hydroxylation of alkenes.
Hydrolysis of Epoxides: Another method involves the hydrolysis of epoxides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylation processes using catalysts to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Methylhexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diol into alkanes or other reduced forms.
Common Reagents and Conditions:
Oxidation: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
5-Methylhexane-1,2-diol has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 5-Methylhexane-1,2-diol involves its interactions with various molecular targets and pathways:
Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.
Nucleophilic Reactions: The hydroxyl groups can act as nucleophiles, participating in various substitution and addition reactions.
Comparison with Similar Compounds
1,2-Hexanediol: Similar structure but lacks the methyl group on the fifth carbon.
1,2-Octanediol: Longer carbon chain with similar hydroxyl group placement.
2-Methyl-2,4-pentanediol: Different placement of the methyl group and hydroxyl groups.
Uniqueness: 5-Methylhexane-1,2-diol is unique due to the specific placement of the methyl group and hydroxyl groups, which can influence its chemical properties and reactivity compared to other diols .
Properties
Molecular Formula |
C7H16O2 |
|---|---|
Molecular Weight |
132.20 g/mol |
IUPAC Name |
5-methylhexane-1,2-diol |
InChI |
InChI=1S/C7H16O2/c1-6(2)3-4-7(9)5-8/h6-9H,3-5H2,1-2H3 |
InChI Key |
PTXXRZSKRORMHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(Cyclopropylmethyl)[(thiophen-2-yl)methyl]aminehydrochloride](/img/structure/B15307180.png)









